Pyroxasulfone metabolite 3

Environmental fate Soil persistence Degradation kinetics

Residue laboratories cannot substitute parent pyroxasulfone for metabolite M-3 quantitation-M-3 requires negative ion mode LC-MS/MS while parent operates in positive ion mode, and M-3 persists as the predominant detectable residue after parent dissipation. • Calibrate negative ion mode multi-residue UPLC-MS/MS methods (LOQ: 0.002-0.02 mg/kg) for wheat, maize, soybean, and straw matrices • Support EPA 40 CFR §180.659 tolerance compliance and state-specific Health Risk Limits for drinking water monitoring • Enable soil dissipation kinetics studies quantifying M-3 accumulation (4.6-21.0% over 120 days depending on soil pH and organic matter)

Molecular Formula C7H5F5N2O3
Molecular Weight 260.12 g/mol
CAS No. 1379794-41-8
Cat. No. B1436789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroxasulfone metabolite 3
CAS1379794-41-8
Molecular FormulaC7H5F5N2O3
Molecular Weight260.12 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F
InChIInChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16)
InChIKeyMYUDLFRMVZXUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroxasulfone Metabolite 3 (CAS 1379794-41-8): Analytical Standard for Environmental Fate and Residue Monitoring


Pyroxasulfone metabolite 3 (M-3), chemically designated as 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1379794-41-8), is a primary soil and plant transformation product of the pre-emergence herbicide pyroxasulfone [1]. This compound is structurally and behaviorally distinct from its parent herbicide, requiring dedicated analytical reference materials for residue monitoring, environmental fate studies, and regulatory compliance assessments [2]. Unlike the parent compound, M-3 demonstrates differential persistence, accumulation kinetics, and ionization characteristics that preclude analytical substitution with pyroxasulfone or other in-class metabolites [3].

Workflow Negative ion LC-MS/MS method development and residue monitoring
Selection Logic Authenticated metabolite standard distinct from parent pyroxasulfone
Use Context Environmental fate studies, regulatory residue compliance

Why Pyroxasulfone Metabolite 3 (CAS 1379794-41-8) Cannot Be Replaced with Generic Analytical Alternatives


Analytical substitution of pyroxasulfone metabolite 3 (M-3) with parent pyroxasulfone or other pyroxasulfone metabolites is scientifically indefensible due to quantifiable differences in analytical behavior, environmental persistence, and regulatory status. M-3 operates in negative ion mode during LC-MS/MS analysis, whereas the parent compound requires positive ion mode [1]. M-3 exhibits markedly slower soil degradation kinetics than parent pyroxasulfone, accumulating progressively during parent dissipation [2]. Regulatory bodies, including the Minnesota Department of Health, have established separate Health Risk Limits specifically for M-3 as a distinct contaminant of concern [3]. Furthermore, M-3 residues have been detected in field samples where parent compound levels fell below the limit of quantification, demonstrating that M-3 can persist as the predominant detectable residue [4]. These verifiable distinctions mandate the use of authenticated M-3 reference material rather than generic substitutes.

Ionization M-3 requires negative ion mode LC-MS/MS; parent pyroxasulfone requires positive mode. Generic methods fail without dedicated acquisition.
Persistence M-3 degrades slower than parent and progressively accumulates in soil. Parent-only monitoring may miss the predominant late-stage residue.
Regulation Independent health risk limits established for M-3 mandate dedicated reference material for compliance-driven quantitation.

Pyroxasulfone Metabolite 3 (M-3): Quantified Comparative Performance Data for Procurement Decisions


M-3 Soil Persistence: 4.6%–21.0% Dissipation After 120 Days vs. 12.3%–38.0% for Parent Pyroxasulfone

In a 120-day soil incubation study across three distinct soil types (black soil, brown soil, red soil), M-3 exhibited dissipation rates ranging from 4.6% to 21.0%, compared to parent pyroxasulfone dissipation rates of 12.3% to 38.0% [1]. This study further demonstrated that M-3 progressively accumulates during parent compound dissipation across all three soil types, with accumulation kinetics varying according to soil physicochemical properties [1].

Soil dissipation rate
Head-to-head
M-3: 4.6–21.0% dissipation
Parent: 12.3–38.0% dissipation
Reported slower dissipation supports independent monitoring need.
120-day incubation; three soil types.
Environmental fate Soil persistence Degradation kinetics

Soil-Specific M-3 Dissipation: 4.6% in Black Soil vs. 21.0% in Red Soil — A 4.6-Fold Matrix-Dependent Variability

M-3 dissipation behavior varies substantially by soil matrix: after 120 days, M-3 dissipation was only 4.6% in black soil (high pH, high organic matter) compared to 21.0% in red soil (low pH, low organic matter) [1]. In contrast, M-1 dissipation ranged narrowly from 3.8% to 4.6% across the same three soil types, demonstrating that M-3 is uniquely matrix-sensitive among the major pyroxasulfone metabolites [1].

Soil-specific variability
Head-to-head
M-3 range: 4.6%–21.0% (16.4 pp)
M-1 range: 3.8%–4.6% (0.8 pp)
Matrix-sensitive persistence requires soil-matched validation.
Black soil vs. red soil; 120-day incubation.
Soil matrix effects Environmental monitoring Method validation

M-3 LC-MS/MS Detection: Negative Ion Mode Required vs. Positive Ion Mode for Parent Pyroxasulfone

In UHPLC-MS/MS method development for simultaneous analysis of pyroxasulfone and its metabolites, M-3 exhibited significantly enhanced signals in negative ion mode, attributed to the presence of easily deprotonated functional groups (carboxylic acid moiety), whereas the parent compound pyroxasulfone and diflufenican required positive ion mode for optimal detection [1]. The LOQ for M-3 in this validated method was 0.002 mg/kg in wheat grain and straw matrices [1].

Optimal ionization mode
Head-to-head
M-3: negative ion mode
Parent: positive ion mode
Separate MS acquisition required for method development.
UHPLC-MS/MS; QuEChERS extraction.
Analytical method development LC-MS/MS Ionization mode

M-3 as Standalone Regulatory Target: Minnesota Health Risk Limits Established for M-3 Distinct from Parent

The Minnesota Department of Health has established separate Health Risk Limits specifically for Pyroxasulfone M1 and M3 (CAS 1379794-40-7 and 1379794-41-8), distinct from the parent compound pyroxasulfone (CAS 447399-55-5), with review completion in February 2026 [1]. This regulatory differentiation confirms that M-3 is treated as an independent contaminant of concern in drinking water and environmental health assessments.

Regulatory classification
Reported
Separate Health Risk Limits for M-3
Independent regulatory target supports dedicated standard.
MN Dept. of Health; Feb 2026 review.
Regulatory compliance Health risk assessment Environmental toxicology

M-3 Accumulation During Parent Dissolution: Progressive Concentration Increase Across All Tested Soils

Across three distinct soil types (black soil, brown soil, red soil), M-3 was observed to progressively accumulate during the 120-day incubation period as parent pyroxasulfone dissipated [1]. This accumulation pattern is documented as a function of parent compound degradation, with M-3 concentrations increasing over time while parent levels declined [1].

Concentration dynamics
Class-level
M-3: progressive accumulation
Parent: progressive dissipation
Inverse temporal relationship may require long-term monitoring.
120-day observation; three soil types.
Metabolite accumulation Environmental persistence Risk assessment

Validated Application Scenarios for Pyroxasulfone Metabolite 3 (CAS 1379794-41-8) Reference Material


Multi-Residue UPLC-MS/MS Method Development for Cereal Grain and Straw Matrices

M-3 is a required analyte in validated multi-residue UPLC-MS/MS methods for simultaneous determination of pyroxasulfone and its metabolites (M1, M3, M25, M28) in wheat grain, straw, maize, and soybean [1]. These methods achieve LOQs of 0.002–0.02 mg/kg and require M-3 reference material for negative ion mode calibration, matrix-matched standard preparation, and method validation [2]. Procurement of authenticated M-3 analytical standard is essential for laboratories implementing these published and regulatory-aligned methods [1].

Environmental Fate and Soil Persistence Studies for Rotational Crop Risk Assessment

M-3 reference material is critical for soil dissipation studies quantifying the differential persistence of this metabolite across varying soil physicochemical conditions [1]. Given that M-3 dissipation ranges from 4.6% to 21.0% over 120 days depending on soil pH and organic matter content — and that M-3 accumulates progressively during parent pyroxasulfone degradation — accurate quantitation of M-3 is essential for assessing rotational crop phytotoxicity risk and establishing plant-back intervals [1].

Regulatory Compliance and Health Risk Limit Determination

Regulatory agencies including the Minnesota Department of Health have established separate Health Risk Limits for pyroxasulfone M1 and M3, distinct from the parent compound [1]. Compliance with these regulatory thresholds requires M-3-specific analytical standards for residue monitoring in drinking water, environmental samples, and agricultural commodities where M-3 is included in the residue definition for tolerance enforcement [1].

Field Trial Residue Monitoring and Dietary Exposure Assessment

Field trial data from 10 major wheat-producing regions in China demonstrate that while parent pyroxasulfone residues in straw may fall below detection limits, metabolite M-1 was quantified at 0.034–0.18 mg/kg [1]. In studies where M-3 was included in multi-analyte monitoring, total pyroxasulfone residue calculations (sum of parent and metabolites) reached 0.026–0.357 mg/kg in straw, underscoring the necessity of M-3 quantitation for accurate dietary risk assessment and maximum residue limit (MRL) establishment [2].

Application
Selection Property
Validation Focus
Multi-residue LC-MS/MS method development
Negative ion mode calibration standard
Matrix-matched recovery and LOQ verification
Environmental fate / soil persistence studies
Metabolite-specific soil persistence profile
Cross-soil dissipation and accumulation validation
Regulatory residue monitoring
Independent regulatory standard
Compliance with established health risk limits
Dietary exposure assessment
Metabolite-inclusive residue definition
MRL enforcement and dietary risk calculation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyroxasulfone metabolite 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.